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molecular formula C16H12FN5O B8644592 (3R)-3-(5-fluoropyrimidin-4-yl)-3-methyl-6-(1H-pyrazol-4-yl)-2H-isoindol-1-one

(3R)-3-(5-fluoropyrimidin-4-yl)-3-methyl-6-(1H-pyrazol-4-yl)-2H-isoindol-1-one

Cat. No. B8644592
M. Wt: 309.30 g/mol
InChI Key: KNLVLWZENYQYRT-UHFFFAOYSA-N
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Patent
US09156824B2

Procedure details

Combine RuPhos Palladium(II) phenethylamine chloride (60 μmol, 43 mg), dioxane (0.5 mL) and potassium tert-butoxide (1 M tetrahydrofuran, 60 μmol, 60 μL) under nitrogen, sonicate the mixture for 0.5 minute. Add the Ruphos catalyst mixture to a reaction vessel under nitrogen containing 6-bromo-3-(5-fluoropyrimidin-4-yl)-2-[(1R)-1-(4-methoxyphenyl)ethyl]-3-methyl-isoindolin-1-one (544 mg, 1.192 mmol), tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-1-carboxylate (1.79 mmol, 526 mg), 1,4-dioxane (6 mL), sodium carbonate (3.6 mmol, 2.4 mL 1.5 M aqueous) and heat in a microwave at 150° C. for 30 minutes. Dilute the mixture with ethyl acetate, wash with aqueous 1.5 M sodium carbonate, wash with saturated aqueous sodium chloride, dry over magnesium sulfate, filter through diatomaceous earth, and evaporate to a light yellow residue. Dissolve the residue in anisole (1 mL) and trifluoroacetic acid (7 mL) and heat to 80° C. for 4 hours, then heat to 70° C. for 18 hours. Evaporate the mixture under reduced pressure, dissolve in methanol, load on a 10 g SCX column, wash with methanol (100 mL), elute with 2 M ammonia in methanol and evaporate. Purify on 40 g silica gel with a gradient of 1-8% methanol/dichloromethane to give the title compound as a white foam (279 mg, 76%). ES/MS m/z: 310 (M+H).
[Compound]
Name
RuPhos Palladium(II) phenethylamine chloride
Quantity
43 mg
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
60 μL
Type
catalyst
Reaction Step One
Name
6-bromo-3-(5-fluoropyrimidin-4-yl)-2-[(1R)-1-(4-methoxyphenyl)ethyl]-3-methyl-isoindolin-1-one
Quantity
544 mg
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
reactant
Reaction Step Two
Quantity
2.4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
76%

Identifiers

REACTION_CXSMILES
O1CCOCC1.Br[C:8]1[CH:16]=[C:15]2[C:11]([C:12]([C:29]3[C:34]([F:35])=[CH:33][N:32]=[CH:31][N:30]=3)([CH3:28])[N:13]([C@@H](C3C=CC(OC)=CC=3)C)[C:14]2=[O:17])=[CH:10][CH:9]=1.CC1(C)C(C)(C)OB([C:44]2[CH:45]=[N:46][N:47](C(OC(C)(C)C)=O)[CH:48]=2)O1.C(=O)([O-])[O-].[Na+].[Na+]>CC(OC1C=CC=C(OC(C)C)C=1C1C(P(C2CCCCC2)C2CCCCC2)=CC=CC=1)C.C(OCC)(=O)C.CC(C)([O-])C.[K+]>[F:35][C:34]1[C:29]([C:12]2([CH3:28])[C:11]3[C:15](=[CH:16][C:8]([C:44]4[CH:45]=[N:46][NH:47][CH:48]=4)=[CH:9][CH:10]=3)[C:14](=[O:17])[NH:13]2)=[N:30][CH:31]=[N:32][CH:33]=1 |f:3.4.5,8.9|

Inputs

Step One
Name
RuPhos Palladium(II) phenethylamine chloride
Quantity
43 mg
Type
reactant
Smiles
Name
Quantity
0.5 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
60 μL
Type
catalyst
Smiles
CC(C)([O-])C.[K+]
Step Two
Name
6-bromo-3-(5-fluoropyrimidin-4-yl)-2-[(1R)-1-(4-methoxyphenyl)ethyl]-3-methyl-isoindolin-1-one
Quantity
544 mg
Type
reactant
Smiles
BrC1=CC=C2C(N(C(C2=C1)=O)[C@H](C)C1=CC=C(C=C1)OC)(C)C1=NC=NC=C1F
Name
Quantity
526 mg
Type
reactant
Smiles
CC1(OB(OC1(C)C)C=1C=NN(C1)C(=O)OC(C)(C)C)C
Name
Quantity
6 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
2.4 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CC(C)OC1=C(C(=CC=C1)OC(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
wash with aqueous 1.5 M sodium carbonate
WASH
Type
WASH
Details
wash with saturated aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filter through diatomaceous earth
CUSTOM
Type
CUSTOM
Details
evaporate to a light yellow residue
DISSOLUTION
Type
DISSOLUTION
Details
Dissolve the residue in anisole (1 mL)
TEMPERATURE
Type
TEMPERATURE
Details
trifluoroacetic acid (7 mL) and heat to 80° C. for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
heat to 70° C. for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
Evaporate the mixture under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
dissolve in methanol
WASH
Type
WASH
Details
load on a 10 g SCX column, wash with methanol (100 mL)
WASH
Type
WASH
Details
elute with 2 M ammonia in methanol
CUSTOM
Type
CUSTOM
Details
evaporate
CUSTOM
Type
CUSTOM
Details
Purify on 40 g silica gel with a gradient of 1-8% methanol/dichloromethane

Outcomes

Product
Name
Type
product
Smiles
FC=1C(=NC=NC1)C1(NC(C2=CC(=CC=C12)C=1C=NNC1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 279 mg
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 75.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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